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Compound of Interest
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2-Methoxybenzylhydrazine

dihydrochloride

Cat. No.: B1302798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure of organic molecules. These application notes provide a detailed

protocol and predicted NMR data for 2-Methoxybenzylhydrazine dihydrochloride. As

experimental NMR data for this specific compound is not readily available in public databases,

the spectral data presented herein is predicted based on its known chemical structure and

established chemical shift ranges for analogous functional groups. These notes are intended to

guide researchers in sample preparation, spectral acquisition, and interpretation.

The chemical structure of 2-Methoxybenzylhydrazine dihydrochloride is as follows:

IUPAC Name: (2-methoxyphenyl)methylhydrazine;dihydrochloride

Molecular Formula: C₈H₁₄Cl₂N₂O

Molecular Weight: 225.11 g/mol
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The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-
Methoxybenzylhydrazine dihydrochloride. These predictions are based on the analysis of

structurally similar compounds and standard chemical shift tables. The solvent is assumed to

be DMSO-d₆, which is suitable for dissolving hydrochloride salts.

Table 1: Predicted ¹H NMR Data for 2-Methoxybenzylhydrazine Dihydrochloride in DMSO-

d₆

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~10.5 Broad Singlet 3H NH₃⁺

~7.4 Doublet of Doublets 1H Ar-H

~7.2 Triplet of Doublets 1H Ar-H

~7.0 Doublet 1H Ar-H

~6.9 Triplet 1H Ar-H

~4.1 Singlet 2H CH₂

~3.8 Singlet 3H OCH₃

Table 2: Predicted ¹³C NMR Data for 2-Methoxybenzylhydrazine Dihydrochloride in DMSO-

d₆
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Predicted Chemical Shift (δ, ppm) Assignment

~157.0 Ar-C (C-OCH₃)

~131.0 Ar-CH

~129.0 Ar-CH

~123.0 Ar-C (C-CH₂)

~120.5 Ar-CH

~111.0 Ar-CH

~55.5 OCH₃

~50.0 CH₂

Experimental Protocols
A generalized protocol for the NMR analysis of small organic molecules like 2-
Methoxybenzylhydrazine dihydrochloride is provided below.

Protocol 1: Sample Preparation
Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-
Methoxybenzylhydrazine dihydrochloride for ¹H NMR, or 20-50 mg for ¹³C NMR, into a

clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

For hydrochloride salts, DMSO-d₆ or D₂O are common choices.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial

containing the sample.

Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample. If

necessary, gentle warming may aid dissolution.

Filtration and Transfer: To remove any particulate matter, filter the solution through a small

plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

Instrument-specific parameters may require optimization.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 16 ppm (-2 to 14 ppm)

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: ~2-4 seconds

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before

Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 240 ppm (-10 to 230 ppm)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation Delay (d1): 2 seconds

Acquisition Time: ~1-2 seconds

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before

Fourier transformation. Phase and baseline correct the spectrum.

Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship

between the predicted NMR data and the molecular structure.

Sample Preparation Data Acquisition Data Analysis

Weigh Sample
(5-50 mg)

Dissolve in
Deuterated Solvent

Filter and Transfer
to NMR Tube

Insert Sample
into Spectrometer

Set Up 1D/2D
NMR Experiments

Acquire Data
Process Raw Data

(FT, Phasing, Baseline)
Interpret Spectra

(Chemical Shifts, Coupling)
Assign Signals

to Structure
Final ReportConfirm Structure

Click to download full resolution via product page

Caption: A logical workflow for NMR analysis of 2-Methoxybenzylhydrazine dihydrochloride.
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Caption: Logical relationship between molecular structure and predicted NMR signals.

To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of 2-Methoxybenzylhydrazine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1302798#nmr-spectroscopy-of-2-
methoxybenzylhydrazine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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